2-Acetoxy-4'-methoxybenzophenone

Description

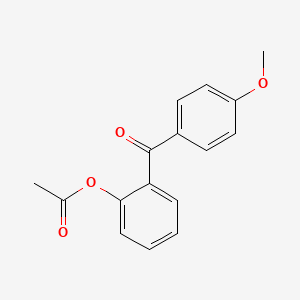

2-Acetoxy-4'-methoxybenzophenone (CAS No. 890098-85-8) is a benzophenone derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Structurally, it consists of a benzophenone backbone substituted with an acetoxy group (-OAc) at the 2-position and a methoxy group (-OMe) at the 4'-position. This compound is primarily utilized in research and industrial applications, though recent reports indicate discontinuation of commercial availability, likely due to niche demand or synthesis challenges .

Key properties include:

- Hazard Statements: No significant hazards classified under current regulatory frameworks, though detailed toxicological studies are lacking .

Properties

IUPAC Name |

[2-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXIVMHHTLDFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641552 | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-85-8 | |

| Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-methoxybenzophenone typically involves the acetylation of 4’-methoxybenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-methoxybenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Acetoxy-4’-methoxybenzophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetoxy group.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

2-Acetoxy-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetoxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Impact on Properties

- Electron-Withdrawing Groups (e.g., Br): Increase reactivity in electrophilic substitutions. For example, 2-Bromo-4'-methoxyacetophenone serves as a versatile alkylating agent .

- Electron-Donating Groups (e.g., OMe, OAc): Enhance stability but reduce metabolic clearance. Benzophenone-3’s methoxy group facilitates UV absorption but complicates biodegradation .

- Alkyl Chains (e.g., Et): Improve lipophilicity, as seen in 4-ethyl-4'-methoxybenzophenone, which may influence solubility in organic solvents .

Biological Activity

2-Acetoxy-4'-methoxybenzophenone (AMBP) is a synthetic compound with significant interest in biochemical and pharmacological research. Its molecular formula is C16H14O4, and it has a molecular weight of 270.28 g/mol. This compound exhibits various biological activities, including interactions with enzymes and modulation of cellular processes. This article explores the biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, transport and distribution, and potential therapeutic applications of AMBP.

AMBP has been shown to interact with various biomolecules, particularly enzymes involved in metabolic pathways. One notable interaction is with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to the inhibition or activation of enzymatic activity, influencing metabolic reactions and pathways.

Cellular Effects

AMBP affects multiple cellular processes, including:

- Gene Expression Modulation : AMBP can alter the expression of genes related to oxidative stress responses and apoptosis.

- Cell Signaling Pathways : It modulates cell signaling pathways that are vital for cell survival and function.

- Metabolic Enzyme Activity : The compound impacts key metabolic enzymes, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of AMBP involves its binding to specific proteins and enzymes. For instance:

- DNA Repair Inhibition : AMBP may inhibit enzymes involved in DNA repair, affecting how cells respond to DNA damage.

- Transcription Factor Interaction : It can modulate gene expression by interacting with transcription factors, altering cellular responses.

Metabolic Pathways

AMBP participates in various metabolic pathways through phase I and phase II reactions. Its metabolism involves the following:

- Phase I Reactions : Typically involve oxidation or reduction processes mediated by cytochrome P450 enzymes.

- Phase II Reactions : Conjugation reactions that increase water solubility for excretion.

These metabolic processes lead to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of AMBP within biological systems are critical for its efficacy:

- Cell Membrane Transport : AMBP can cross cell membranes via specific transporters.

- Subcellular Localization : Once inside the cell, it can accumulate in organelles such as mitochondria or the nucleus, influencing its biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of AMBP in various contexts:

- Antioxidant Activity : Research indicates that AMBP exhibits antioxidant properties by reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : In vitro studies have shown that AMBP can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Cytotoxicity Studies : AMBP has demonstrated cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.